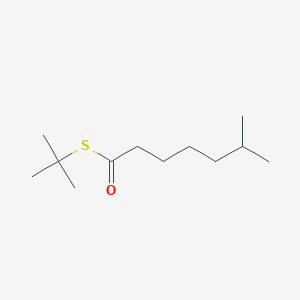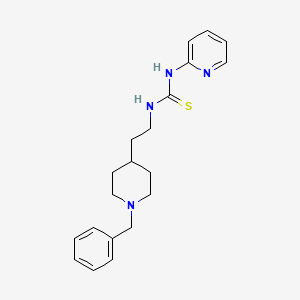
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is a complex organic compound that features a piperidine ring, a phenylmethyl group, and a pyridinylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with ethylenediamine to form an intermediate, which is then reacted with 2-pyridinyl isothiocyanate to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include signal transduction mechanisms that affect cellular processes such as proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylurea
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylcarbamate
Uniqueness
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, differentiates it from similar compounds like ureas and carbamates, potentially offering different reactivity and interaction profiles.
Properties
CAS No. |
146741-99-3 |
|---|---|
Molecular Formula |
C20H26N4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C20H26N4S/c25-20(23-19-8-4-5-12-21-19)22-13-9-17-10-14-24(15-11-17)16-18-6-2-1-3-7-18/h1-8,12,17H,9-11,13-16H2,(H2,21,22,23,25) |
InChI Key |
YHTARKSWJCMIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=S)NC2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)

![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)
![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)
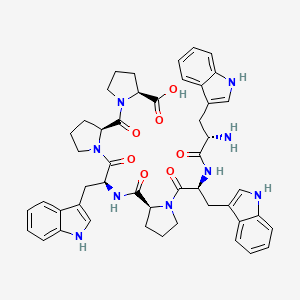

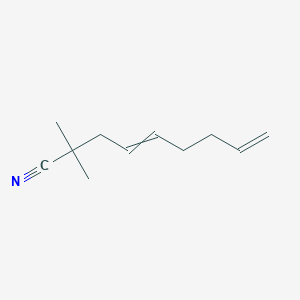
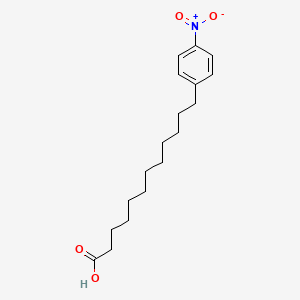
amino}ethan-1-ol](/img/structure/B12547880.png)

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
